Lutetium(III) bromide hydrate

Scintillation detectors Gamma-ray spectroscopy Rare-earth trihalide crystals

Lutetium(III) bromide hydrate (CAS 29843-94-5, molecular formula Br₃H₂LuO, molecular weight 432.69 g·mol⁻¹) is a hygroscopic, water-soluble rare-earth trihalide. The compound crystallizes in an FeCl₃-type rhombohedral structure and serves as a precursor to anhydrous LuBr₃ (CAS 14456-53-2, molecular weight 414.68 g·mol⁻¹) via ammonium-bromide-mediated dehydration.

Molecular Formula Br3H2LuO
Molecular Weight 432.69 g/mol
Cat. No. B12059036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLutetium(III) bromide hydrate
Molecular FormulaBr3H2LuO
Molecular Weight432.69 g/mol
Structural Identifiers
SMILESO.Br[Lu](Br)Br
InChIInChI=1S/3BrH.Lu.H2O/h3*1H;;1H2/q;;;+3;/p-3
InChIKeyCLKQGYYGMMYHJS-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lutetium(III) Bromide Hydrate: Procurement-Relevant Physicochemical and Performance Profile for Scientific Selection


Lutetium(III) bromide hydrate (CAS 29843-94-5, molecular formula Br₃H₂LuO, molecular weight 432.69 g·mol⁻¹) is a hygroscopic, water-soluble rare-earth trihalide . The compound crystallizes in an FeCl₃-type rhombohedral structure and serves as a precursor to anhydrous LuBr₃ (CAS 14456-53-2, molecular weight 414.68 g·mol⁻¹) via ammonium-bromide-mediated dehydration [1]. Its high density (5.17 g·cm⁻³ in the hexagonal P6₃/mmc phase) and wide band gap (3.10 eV) make it a candidate host lattice for scintillator and phosphor applications [2]. The hydrate form offers distinct handling and processing advantages over the anhydrous form, particularly in solution-based synthesis routes where controlled water content is beneficial.

Why Lutetium(III) Bromide Hydrate Cannot Be Interchanged with Other Rare-Earth Halides: Key Differentiators


Lutetium(III) bromide hydrate occupies a narrow and non-substitutable position within the rare-earth trihalide family. Substituting LuCl₃ for LuBr₃ in scintillator applications results in a catastrophic degradation of energy resolution (from 6.5% to 18.0% FWHM at 662 keV for Ce-doped crystals [1]). Conversely, substituting LaBr₃ for LuBr₃ reduces density (5.06 vs. 5.17 g·cm⁻³), which lowers gamma-ray stopping power per unit volume. The hydrate form (CAS 29843-94-5) specifically enables low-temperature solution processing that is inaccessible with the anhydrous form (CAS 14456-53-2), which requires rigorous air-free handling due to extreme hygroscopicity [2]. These performance and processing gaps demonstrate that in-class generic substitution without quantitative validation carries significant technical risk.

Lutetium(III) Bromide Hydrate: Quantitative Head-to-Head Evidence for Informed Procurement and Scientific Selection


Ce-Doped LuBr₃ Delivers 2.8× Superior Gamma-Ray Energy Resolution Compared to Ce-Doped LuCl₃

Ce³⁺-doped LuBr₃ provides dramatically better energy resolution than Ce³⁺-doped LuCl₃ under identical gamma-ray excitation. For the 662 keV ¹³⁷Cs full absorption peak, LuBr₃:Ce (0.76% Ce) achieved an energy resolution (FWHM/peak position) of 6.5 ± 0.5%, whereas LuCl₃:Ce (0.45% Ce) exhibited a resolution of 18.0 ± 0.5% [1]. The fast scintillation decay component of LuBr₃:Ce was 32 ± 3 ns, compared to 50 ± 5 ns for LuCl₃:Ce [1]. This combination of superior energy resolution and faster decay makes LuBr₃:Ce the preferred host lattice for applications requiring precise isotope identification, such as nuclear security and spectroscopic radiation monitoring.

Scintillation detectors Gamma-ray spectroscopy Rare-earth trihalide crystals

LuBr₃ Exhibits 10 kJ·mol⁻¹ Lower Sublimation Enthalpy Than LuCl₃, Facilitating Vapor-Phase Processing

Knudsen effusion and torsion effusion measurements reveal that LuBr₃ has a second-law sublimation enthalpy ΔsubH°(298 K) = 285 ± 9 kJ·mol⁻¹, which is 10 kJ·mol⁻¹ lower than that of LuCl₃ (ΔsubH°(298 K) = 295 ± 5 kJ·mol⁻¹) and identical within experimental uncertainty to YbBr₃ (285 ± 9 kJ·mol⁻¹) [1]. The vapor pressure equation for LuBr₃(s) is log(p/kPa) = (11.34 ± 0.20) − (14,040 ± 300)/(T/K) over the range 903–1038 K [1]. This lower sublimation enthalpy translates to a higher equilibrium vapor pressure at any given temperature compared to LuCl₃, offering practical advantages in physical vapor transport (PVT) crystal growth and chemical vapor deposition (CVD) where lower source temperatures reduce contamination risk from container materials.

Thermodynamics Vapor deposition Crystal growth

LuBr₃ Melts 120 °C Higher Than LuCl₃, Extending Thermal Operating Range in High-Temperature Environments

LuBr₃ exhibits a melting point of 1025 °C (extrapolated boiling point: 1410 °C) [1][2], significantly exceeding that of its chloride analog LuCl₃ (905 °C) by 120 °C, and far surpassing the lanthanum analog LaBr₃ (783 °C) by 242 °C [3]. Among neighboring rare-earth tribromides, LuBr₃ also outperforms YbBr₃ (677 °C or 956 °C with decomposition) [4]. This elevated melting point reflects the strong ionic bonding arising from the small Lu³⁺ ionic radius (86.1 pm for CN=6) combined with the polarizable bromide ligand, and it directly expands the thermal operating window for LuBr₃-based materials in high-temperature scintillation detectors (e.g., oil-well logging) and hostile radiation environments where thermal quenching or phase instability of alternative trihalides would compromise detector performance.

Thermal stability High-temperature materials Rare-earth halides

LuBr₃ Crystal Density of 5.17 g·cm⁻³ Outperforms LuCl₃ (3.98 g·cm⁻³) in Gamma-Ray Stopping Power

The hexagonal P6₃/mmc phase of LuBr₃ exhibits a calculated crystal density of 5.17 g·cm⁻³ [1], which is 29.9% higher than LuCl₃ (3.98 g·cm⁻³ [2]) and slightly exceeds LaBr₃ (5.06 g·cm⁻³ [3]). In gamma-ray detection, the photoelectric absorption cross-section scales approximately with ρZ⁴ where Z is the effective atomic number and ρ is density. The higher density of LuBr₃, combined with the higher atomic number of Lu (Z=71) versus La (Z=57), results in a significantly larger linear attenuation coefficient for gamma rays in the 100–1000 keV range. This means a thinner LuBr₃ crystal can achieve the same gamma-ray stopping power as a thicker LuCl₃ or LaBr₃ crystal, enabling more compact detector geometries without sacrificing detection efficiency.

Radiation detection Density Stopping power

LuBr₃ Hydrate Enables THF-Based Solution Processing with a Measured Solubility of 0.30 g/100 mL at 21–23 °C

T. Mioduski experimentally determined that anhydrous LuBr₃ dissolves in tetrahydrofuran (THF) at a concentration of 0.30 g per 100 mL solution at 21–23 °C [1]. The hydrate form (LuBr₃·xH₂O, CAS 29843-94-5) provides a practical entry point for solution-based synthesis: its intrinsic water content eliminates the need for rigorously anhydrous solvents during initial dissolution, and the hydrate can be thermally dehydrated in situ via the ammonium bromide route to yield anhydrous LuBr₃ in the reaction medium [2]. This contrasts with the anhydrous form (CAS 14456-53-2), which demands glovebox or Schlenk-line handling to prevent uncontrolled re-hydration and HBr release. While direct THF solubility data for LuCl₃ is unavailable for quantitative comparison, the bromide's larger, more polarizable anion generally enhances solubility in moderately polar organic solvents relative to the chloride, consistent with the observed LuBr₃ solubility [1].

Solution processing Solubility Precursor chemistry

LuBr₃ Hydrate is Commercially Available in Controlled Purity Grades from 2N (99%) to 5N (99.999%), Enabling Application-Tailored Procurement

Commercial suppliers offer lutetium(III) bromide hydrate across a graded purity spectrum: 2N (99%), 3N (99.9%), 4N (99.99%), and 5N (99.999%) [1]. The hydrate form (CAS 29843-94-5) is specifically stocked at the 99.999% (5N) level, targeting ultra-high-purity applications in optical crystal growth and scintillator synthesis where trace transition-metal and other rare-earth impurities (particularly K, Na, Fe, and other lanthanides) must be controlled to sub-ppm levels to avoid parasitic luminescence quenching and afterglow [1]. This multi-tier purity availability allows procurement to be matched to application requirements: 3N for general inorganic synthesis, 4N for research-grade crystal growth, and 5N for production-grade scintillator boule fabrication, avoiding the cost premium of over-specifying purity for less demanding applications.

Purity specification Procurement Trace metal analysis

Lutetium(III) Bromide Hydrate: High-Value Application Scenarios Grounded in Quantitative Differentiation Evidence


Ce³⁺-Doped LuBr₃ Single Crystals for High-Resolution Gamma-Ray Spectrometers in Nuclear Security

Procurement of 5N-purity LuBr₃ hydrate as the starting material for Bridgman or Czochralski growth of Ce:LuBr₃ single crystals is justified by the demonstrated energy resolution of 6.5 ± 0.5% FWHM at 662 keV, which is 2.8× better than Ce:LuCl₃ (18.0 ± 0.5%) [1]. Combined with a density of 5.17 g·cm⁻³ that provides superior gamma stopping power per unit thickness compared to LuCl₃ (3.98 g·cm⁻³) [2], Ce:LuBr₃ detectors enable compact, high-resolution handheld radioisotope identification devices (RIIDs) for border security and nuclear forensics. The hydrate form facilitates initial solution purification and doping homogeneity prior to crystal growth.

Physical Vapor Transport Growth of Undoped LuBr₃ Scintillator Plates for X-Ray Imaging

The 10 kJ·mol⁻¹ lower sublimation enthalpy of LuBr₃ (285 ± 9 kJ·mol⁻¹) relative to LuCl₃ (295 ± 5 kJ·mol⁻¹) [1] directly translates to higher vapor pressure at a given source temperature, enabling faster PVT growth rates and reduced thermal budget. Combined with a melting point of 1025 °C that provides a 120 °C wider thermal safety margin versus LuCl₃ [2], LuBr₃ is the preferred host for scintillator plates used in high-temperature X-ray computed tomography (CT) detectors for industrial non-destructive testing, where thermal management is a critical operational constraint.

Solution-Processed LuBr₃ Precursor for Rare-Earth-Doped Optical Gain Media and Phosphors

The measured THF solubility of LuBr₃ (0.30 g/100 mL at 21–23 °C) [1], combined with the hydrate form's tolerance for non-anhydrous initial handling, makes LuBr₃ hydrate the rational precursor choice for sol-gel synthesis of Lu-based phosphors (e.g., LuBr₃:Yb³⁺,Er³⁺ upconversion materials) and for solution-based doping of Lu-containing oxyhalide glass-ceramics [2]. The 5N purity grade ensures that parasitic luminescence from transition-metal impurities (Fe, Cr, Ni) is minimized, preserving the quantum yield of the final optical material.

Thermodynamic Reference Standard for Rare-Earth Tribromide Vaporization Studies

The well-characterized vapor pressure equation for LuBr₃(s): log(p/kPa) = (11.34 ± 0.20) − (14,040 ± 300)/(T/K) over 903–1038 K, and its precisely measured sublimation enthalpy (285 ± 9 kJ·mol⁻¹) [1], establish LuBr₃ as a calibration standard for Knudsen effusion mass spectrometry (KEMS) studies of less-characterized rare-earth halide systems. Procurement of high-purity LuBr₃ hydrate for subsequent in situ dehydration yields a stoichiometrically well-defined reference material suitable for thermodynamic benchmarking across the lanthanide tribromide series.

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